3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- is a chemical compound that belongs to the class of pyridinesulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- typically involves the reaction of 4-substituted pyridine-3-sulfonamides with appropriate reagents. One common method includes the reaction of 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyridinesulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinesulfonamide: A simpler analog with similar biological activities.
N-(4-Chlorophenyl)-3-pyridinesulfonamide: Known for its anticancer properties.
N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: Exhibits antifungal activity.
Uniqueness
3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its diethylamino and ethoxy substituents enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
138761-25-8 |
---|---|
Molecular Formula |
C14H25N3O3S |
Molecular Weight |
315.43 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-4-ethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C14H25N3O3S/c1-4-17(5-2)11-7-9-16-21(18,19)14-12-15-10-8-13(14)20-6-3/h8,10,12,16H,4-7,9,11H2,1-3H3 |
InChI Key |
OXXNVFCTHLDGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CN=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.